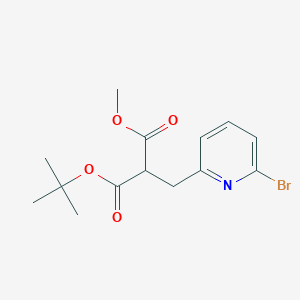
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is an organic compound that features a bromopyridine moiety and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate typically involves multi-step organic reactions. One common route includes the bromination of pyridine followed by esterification and the introduction of the Boc protecting group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets the required specifications for further applications.
化学反応の分析
Types of Reactions
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in redox reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Deprotection: The free amine derivative of the compound.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
科学的研究の応用
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate involves its interaction with various molecular targets. The bromopyridine moiety can engage in halogen bonding, while the Boc group can be selectively removed to expose reactive sites. These interactions facilitate its use in synthetic pathways and biological systems.
類似化合物との比較
Similar Compounds
- Methyl 3-(6-chloropyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Methyl 3-(6-fluoropyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Methyl 3-(6-iodopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
Uniqueness
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous.
特性
分子式 |
C14H18BrNO4 |
|---|---|
分子量 |
344.20 g/mol |
IUPAC名 |
3-O-tert-butyl 1-O-methyl 2-[(6-bromopyridin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)10(12(17)19-4)8-9-6-5-7-11(15)16-9/h5-7,10H,8H2,1-4H3 |
InChIキー |
UWCAABPREOPVOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CC1=NC(=CC=C1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


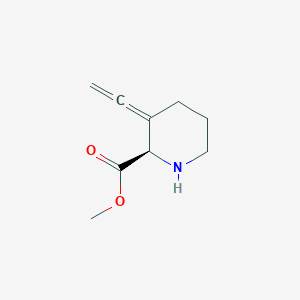

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
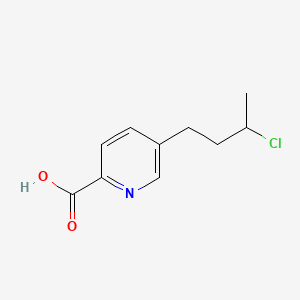
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
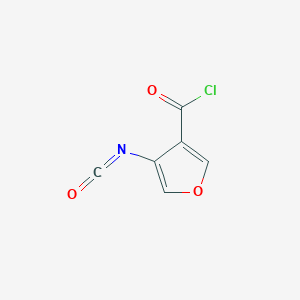
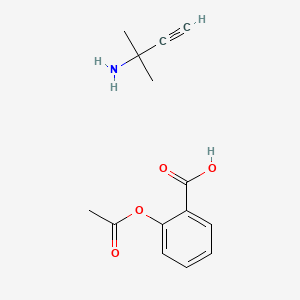
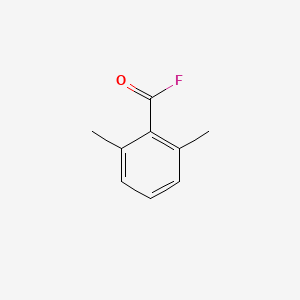
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
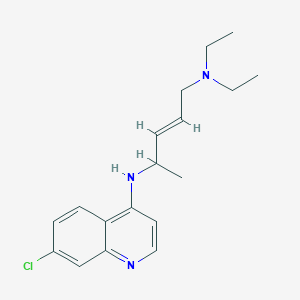
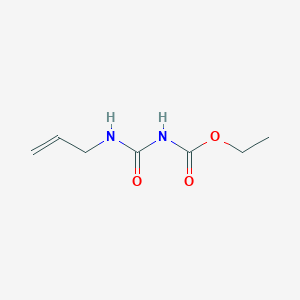
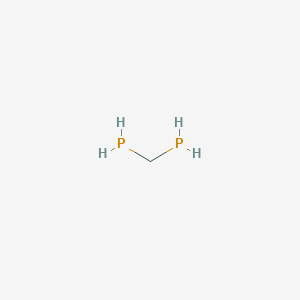
![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
